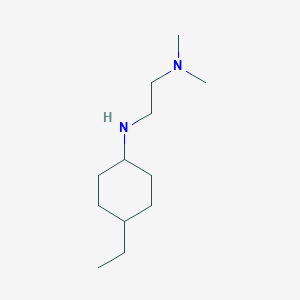![molecular formula C16H24N2 B3850902 1,3,3-trimethyl-6-(3-pyridinylmethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3850902.png)
1,3,3-trimethyl-6-(3-pyridinylmethyl)-6-azabicyclo[3.2.1]octane
Descripción general
Descripción
The compound “1,3,3-trimethyl-6-(3-pyridinylmethyl)-6-azabicyclo[3.2.1]octane” belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring, a two-member ring, and a one-member ring, where one of the ring junctions is a nitrogen atom .
Synthesis Analysis
The synthesis of azabicyclo[3.2.1]octanes has been a subject of research due to their presence in many biologically active natural compounds . The synthesis often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octanes is characterized by a bicyclic structure with a three-member ring, a two-member ring, and a one-member ring, where one of the ring junctions is a nitrogen atom . The specific structure of “1,3,3-trimethyl-6-(3-pyridinylmethyl)-6-azabicyclo[3.2.1]octane” would include additional functional groups such as the trimethyl and pyridinylmethyl groups.Chemical Reactions Analysis
The chemical reactions involving azabicyclo[3.2.1]octanes can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the presence of nitro groups and aza nitrogen atoms can significantly influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1,3,3-trimethyl-6-(3-pyridinylmethyl)-6-azabicyclo[3.2.1]octane” would depend on its specific structure. For instance, the presence of nitro groups and aza nitrogen atoms can influence properties such as density and detonation properties .Direcciones Futuras
The future directions in the study of azabicyclo[3.2.1]octanes and related compounds likely involve the development of new synthetic methods and the exploration of their biological activities . The development and design of high energy density compounds (HEDCs) with good balance between performance and safety is also an important subject .
Propiedades
IUPAC Name |
1,3,3-trimethyl-6-(pyridin-3-ylmethyl)-6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-15(2)7-14-8-16(3,11-15)12-18(14)10-13-5-4-6-17-9-13/h4-6,9,14H,7-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRKVIWOCCPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420784 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-1-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B3850819.png)

![2-methoxy-4-nitro-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3850841.png)

![1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850849.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)pyrimidine hydrochloride](/img/structure/B3850852.png)
![1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3850855.png)
![N-[2-(1-piperidinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B3850863.png)
![methyl 4-{[cyclohexyl(methyl)amino]methyl}benzoate](/img/structure/B3850872.png)
![N,N-dimethyl-4-{3-[4-(4-methylphenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3850874.png)
![3-[(4-ethylcyclohexyl)amino]-2-azepanone](/img/structure/B3850890.png)
![(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}phenyl)[(3-methyl-2-thienyl)methyl]amine](/img/structure/B3850897.png)
![1,3,3-trimethyl-6-(3-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B3850908.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3850913.png)